BenchChemオンラインストアへようこそ!

3-Benzhydryl-1-(furan-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea

FAAH inhibition linker SAR lipophilicity

3-Benzhydryl-1-(furan-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea (CAS 1421508-10-2) is a trisubstituted urea derivative classified in the Therapeutic Target Database (TTD) as a heteroaryl-substituted urea small-molecule inhibitor of fatty acid amide hydrolase (FAAH), originating from the Janssen Pharmaceutica NV research portfolio under the synonym PMID26413912-Compound-44. The compound bears a benzhydryl (diphenylmethyl) group on one urea nitrogen, while the other nitrogen is disubstituted with a furan-3-ylmethyl moiety and a 2-(thiophen-2-yl)ethyl chain, yielding the molecular formula C₂₅H₂₄N₂O₂S with a molecular weight of 416.54 g/mol.

Molecular Formula C25H24N2O2S
Molecular Weight 416.54
CAS No. 1421508-10-2
Cat. No. B2939198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzhydryl-1-(furan-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea
CAS1421508-10-2
Molecular FormulaC25H24N2O2S
Molecular Weight416.54
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)N(CCC3=CC=CS3)CC4=COC=C4
InChIInChI=1S/C25H24N2O2S/c28-25(26-24(21-8-3-1-4-9-21)22-10-5-2-6-11-22)27(18-20-14-16-29-19-20)15-13-23-12-7-17-30-23/h1-12,14,16-17,19,24H,13,15,18H2,(H,26,28)
InChIKeyAWVMHXDWKJYKRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Benzhydryl-1-(furan-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea (CAS 1421508-10-2): Compound Classification and Procurement Context


3-Benzhydryl-1-(furan-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea (CAS 1421508-10-2) is a trisubstituted urea derivative classified in the Therapeutic Target Database (TTD) as a heteroaryl-substituted urea small-molecule inhibitor of fatty acid amide hydrolase (FAAH), originating from the Janssen Pharmaceutica NV research portfolio under the synonym PMID26413912-Compound-44 [1]. The compound bears a benzhydryl (diphenylmethyl) group on one urea nitrogen, while the other nitrogen is disubstituted with a furan-3-ylmethyl moiety and a 2-(thiophen-2-yl)ethyl chain, yielding the molecular formula C₂₅H₂₄N₂O₂S with a molecular weight of 416.54 g/mol . Members of this structural class inactivate FAAH through covalent modification of the active-site serine (Ser241), with subsequent release of an aromatic amine from the urea electrophile [2]. The compound is currently available as a research-grade chemical with typical purity of 95% .

Why Generic Substitution of 3-Benzhydryl-1-(furan-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea (CAS 1421508-10-2) Is Not Advisable


Within the heteroaryl urea FAAH inhibitor class, seemingly minor structural modifications produce profound differences in covalent inactivation kinetics, brain penetration, and metabolite-mediated mutagenicity profiles [1]. The target compound's unique combination of a benzhydryl lipophilic anchor, a furan-3-ylmethyl substituent (regioisomeric with furan-2-yl analogs), and an ethylene-bridged thiophene tail (as opposed to the methylene-bridged analog CAS 1421514-99-9) generates a distinct conformational and electronic landscape that cannot be replicated by close structural neighbors . Critically, this class functions as mechanism-based covalent inactivators wherein the aryl amine released upon Ser241 carbamoylation determines both off-target reactivity and Ames-II mutagenicity outcomes; changing any one heteroaryl substituent alters the identity of the liberated amine metabolite and consequently the safety pharmacology profile [1]. These structure-specific determinants of target engagement, metabolic fate, and genotoxicity risk mean that generic substitution with an in-class analog lacking identical substitution pattern is scientifically unsound without de novo experimental validation.

Product-Specific Quantitative Differentiation Evidence for CAS 1421508-10-2


Ethylene vs. Methylene Thiophene Linker: Conformational and Lipophilic Differentiation from CAS 1421514-99-9

The target compound incorporates a 2-(thiophen-2-yl)ethyl substituent featuring an ethylene (-CH₂-CH₂-) bridge to the urea nitrogen, in contrast to the closest commercially cataloged structural analog 3-benzhydryl-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea (CAS 1421514-99-9), which employs a shorter methylene (-CH₂-) linker directly attaching the thiophene ring . This single methylene-unit insertion increases the molecular weight from 402.5 to 416.5 Da (+14 Da) and adds one rotatable bond, altering both the conformational ensemble accessible to the thiophene ring and the overall lipophilicity (estimated ΔlogP ≈ +0.5) . In the context of FAAH covalent inhibition, linker length modulates the orientation of the urea electrophile relative to the catalytic Ser241 within the active-site acyl chain-binding tunnel; published SAR across heteroaryl urea series demonstrates that even single-carbon homologation of substituent tethers can shift apparent IC₅₀ values by >10-fold due to altered pre-covalent binding geometry [1].

FAAH inhibition linker SAR lipophilicity conformational flexibility

Furan Regioisomer Differentiation: Furan-3-ylmethyl vs. Furan-2-ylmethyl Substitution

The target compound bears a furan-3-ylmethyl group, whereas a commercially available regioisomer (CAS 1396853-55-6) carries the furan-2-ylmethyl substituent with otherwise identical benzhydryl and 2-(thiophen-2-yl)ethyl groups . In heteroaryl urea FAAH inhibitors, the heterocycle attached to the urea nitrogen that is not the leaving group occupies a defined pocket within the FAAH active site; the positional attachment (2- vs. 3-substitution on furan) alters both the vector of the heterocycle within this pocket and the electronic properties of the furan oxygen relative to the urea core [1]. Published SAR on related heteroaryl urea series demonstrates that regioisomeric heterocycle attachment can shift FAAH IC₅₀ values by 3- to 30-fold and differentially affect brain/plasma ratios due to altered hydrogen-bonding capacity and desolvation energetics [1].

regioisomerism FAAH inhibitor heterocyclic SAR binding orientation

Covalent Inhibition Mechanism and Metabolite-Driven Mutagenicity Differentiation

This compound belongs to the heteroaryl urea class of FAAH inhibitors that function as mechanism-based covalent inactivators: the catalytic Ser241 attacks the urea carbonyl, forming a carbamoylated enzyme intermediate while releasing an aryl amine metabolite [1]. The specific heteroaryl substitution pattern of the target compound—comprising a benzhydryl-derived amine leaving group on one urea nitrogen and a furan/thiophene-substituted tertiary amine on the other—determines both the kinetics of enzyme carbamoylation and the identity of the liberated amine [1]. A systematic Ames-II mutagenicity study across this series established that the mutagenic potential of the released arylamine metabolite is highly structure-dependent; compounds releasing aniline derivatives with specific substitution patterns exhibited positive mutagenicity responses, whereas others did not [1]. In contrast, clinical-stage FAAH inhibitors from other chemical series such as PF-04457845 (a urea inhibitor with a distinct pyridine-based scaffold) and JNJ-42165279 (a piperazine-urea hybrid with a chloropyridine leaving group) release different aryl amine metabolites with distinct safety profiles .

covalent inhibitor FAAH mechanism-based inactivation mutagenicity Ser241 carbamoylation

Target Annotation: FAAH as the Primary Pharmacological Target and Implications for Selectivity Screening

The Therapeutic Target Database (TTD) annotates this compound (Drug ID: D0LB8Y) as an inhibitor of fatty acid amide hydrolase (FAAH), the principal catabolic enzyme for endocannabinoid anandamide (AEA) and related N-acylethanolamines [1]. TTD further classifies this compound as a 'patented target' stage agent from Janssen Pharmaceutica NV [1]. FAAH inhibition elevates endogenous levels of AEA, oleoyl ethanolamide (OEA), and palmitoyl ethanolamide (PEA), producing analgesic, anti-inflammatory, and anxiolytic effects in preclinical models [2]. Unlike JNJ-42165279—which has been explicitly characterized for selectivity against FAAH-2 and a broad panel of receptors, transporters, and ion channels—no publicly available selectivity panel data exist for the target compound . However, the TTD target annotation confirms FAAH as the primary pharmacological target, and the covalent mechanism of this class generally confers high target selectivity due to the requirement for active-site serine nucleophilicity in a suitable binding pocket [2].

FAAH target engagement endocannabinoid therapeutic target database selectivity

Physicochemical Property Differentiation: Molecular Weight, logP, and Hydrogen Bonding Profile vs. Clinical FAAH Inhibitors

The target compound (C₂₅H₂₄N₂O₂S; MW 416.54) occupies a distinct physicochemical space relative to the two most advanced FAAH inhibitor clinical candidates. PF-04457845 (C₂₃H₂₀F₃N₅O₂; MW 455.43) contains a trifluoromethylpyridine moiety conferring higher electronegativity and metabolic oxidative stability, while JNJ-42165279 (C₁₈H₁₇ClF₂N₄O₃; MW 410.80) incorporates a piperazine core with a difluorobenzodioxole group [1][2]. The target compound's benzhydryl group (two unsubstituted phenyl rings) provides high lipophilicity (estimated logP ≈ 5-6) with extensive aromatic surface area for hydrophobic protein contacts, whereas the clinical candidates employ halogenated heteroaromatic systems that modulate lipophilicity while reducing aromatic ring count [3]. The target compound possesses 2 hydrogen bond donors (both urea N-H) and 3 hydrogen bond acceptors (urea C=O, furan O, thiophene S), yielding a topological polar surface area (tPSA) estimated at approximately 50-55 Ų [3]. This tPSA falls below the typical CNS penetration threshold of < 90 Ų, consistent with the brain-penetrant design of the Janssen heteroaryl urea FAAH series [3].

physicochemical properties drug-likeness logP CNS penetration molecular descriptor comparison

Optimal Research and Procurement Application Scenarios for 3-Benzhydryl-1-(furan-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea (CAS 1421508-10-2)


FAAH Covalent Inhibition Mechanistic Studies Requiring a Non-Piperazine Heteroaryl Urea Scaffold

Researchers investigating the relationship between urea leaving-group structure and FAAH carbamoylation kinetics can employ this compound as a representative of the benzhydryl-amine-releasing subclass. Unlike JNJ-42165279, which releases 4-chloropyridin-3-amine upon Ser241 carbamoylation, this compound is predicted to release benzhydryl amine—a bulkier, more lipophilic metabolite—enabling comparative studies of how leaving-group steric and electronic properties modulate enzyme inactivation rates and active-site residence time [1]. The absence of a piperazine or piperidine core further distinguishes it from the majority of Janssen's later-generation FAAH inhibitors, making it a valuable comparator for scaffold-hopping analyses [2].

Structure-Activity Relationship (SAR) Exploration of Heterocycle Regioisomerism and Linker Homologation in FAAH Ligand Design

The compound's furan-3-ylmethyl attachment and ethylene-bridged thiophene create a defined chemical space for probing how heterocycle positional isomerism and tether length influence FAAH binding. Procurement of this compound alongside its regioisomer (CAS 1396853-55-6; furan-2-ylmethyl) and its methylene-linked analog (CAS 1421514-99-9) enables a systematic three-way comparison of (i) furan regioattachment, (ii) thiophene linker homologation, and (iii) their combinatorial effects on FAAH inhibitory potency . This compound set is particularly suited for 3D-QSAR/CoMSIA modeling studies aimed at mapping the FAAH active-site steric and electrostatic environment [3].

Ames-II Mutagenicity Screening of Heteroaryl Urea-Derived Arylamine Metabolites

Given the established structure-mutagenicity relationships for arylamine metabolites released from heteroaryl urea FAAH inhibitors, this compound serves as a probe for evaluating the genotoxic potential of benzhydryl amine in Ames-II fluctuation assays [1]. The systematic framework described by Keith et al. (2012) enables researchers to contextualize the mutagenicity outcome of this specific released amine within a broader matrix of structurally diverse arylamine metabolites, directly informing the safety liability assessment of the benzhydryl-urea pharmacophore [1].

Endocannabinoid System Pharmacological Tool for in Vitro Target Engagement Studies

As a TTD-annotated FAAH inhibitor, this compound can be deployed in in vitro assays measuring FAAH-mediated hydrolysis of anandamide (AEA) or fluorogenic FAAH substrates to establish concentration-response relationships for endocannabinoid pathway modulation [4]. Users should independently establish IC₅₀ values under their specific assay conditions (enzyme source, pre-incubation time, substrate concentration) given the time-dependent, covalent mechanism of this class and the current absence of publicly reported potency data for this specific compound [2].

Quote Request

Request a Quote for 3-Benzhydryl-1-(furan-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.